N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide
Description
N-(2-(2-((4-Methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a thiophene-2-carboxamide group and a 2-((4-methoxybenzyl)amino)-2-oxoethyl side chain. The 4-methoxybenzyl moiety introduces electron-donating properties, which may influence solubility and biological interactions.
Properties
IUPAC Name |
N-[2-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S2/c1-27-14-6-4-13(5-7-14)9-21-18(25)10-24-19(15-11-28-12-16(15)23-24)22-20(26)17-3-2-8-29-17/h2-8H,9-12H2,1H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRGHRXRDSMKQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C(=C3CSCC3=N2)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural features, it may interact with its targets through hydrogen bonding and hydrophobic interactions.
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been shown to modulate proinflammatory cytokines and the catecholaminergic and serotonergic pathways.
Biological Activity
N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide is a complex compound belonging to the thienopyrazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant properties, anti-cancer potential, and other pharmacological effects supported by recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a thieno[3,4-c]pyrazole core, which is known for its ability to interact with various biological targets.
1. Antioxidant Activity
Recent studies have demonstrated that thienopyrazole derivatives exhibit significant antioxidant properties. For instance, one study assessed the protective effects of synthesized thieno[2,3-c]pyrazole compounds against the toxicity of 4-nonylphenol on red blood cells of Clarias gariepinus, a species of catfish. The results indicated that these compounds reduced erythrocyte malformations significantly compared to control groups exposed solely to the toxin:
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thieno Compound (7a) | 12 ± 1.03 |
| Thieno Compound (7b) | 0.6 ± 0.16 |
| Thieno Compound (7e) | 28.3 ± 2.04 |
| Thieno Compound (7f) | 3.7 ± 0.37 |
| Thieno Compound (8) | 29.1 ± 3.05 |
This data suggests that thienopyrazole compounds can mitigate oxidative stress in aquatic organisms, highlighting their potential as natural antioxidants in environmental applications .
2. Anti-Cancer Potential
The anti-proliferative effects of thienopyrazole derivatives have been explored in various cancer cell lines. In vitro studies have shown that these compounds can inhibit cell growth in breast cancer models such as MCF-7 and MDA-MB-231:
| Compound ID | IC50 (μg/mL) | Cell Line |
|---|---|---|
| Compound A | 13.42 | MCF-7 |
| Compound B | 28.89 | MDA-MB-231 |
These findings indicate that certain thienopyrazole derivatives possess selective cytotoxicity against cancer cells while showing lower toxicity towards normal cells .
The biological activity of thienopyrazole compounds is often attributed to their ability to inhibit specific enzymes and pathways involved in disease processes:
- Phosphodiesterase Inhibition : Some thienopyrazoles selectively inhibit PDE7, which plays a role in inflammatory diseases and allergies.
- Aurora Kinase Inhibition : Certain derivatives have been identified as potent inhibitors of aurora kinases, which are crucial for cancer cell division .
Case Studies
Case Study: Antioxidant Effects on Aquatic Life
A study conducted on Clarias gariepinus demonstrated that thienopyrazole compounds significantly reduced oxidative stress markers in erythrocytes when exposed to environmental toxins like 4-nonylphenol. This suggests a potential application in aquaculture for enhancing fish health against pollutants .
Case Study: Anti-Cancer Activity
Research involving MCF-7 and MDA-MB-231 cell lines revealed that specific thienopyrazole derivatives could inhibit tumor growth by inducing apoptosis and disrupting cell cycle progression, making them promising candidates for further development as anti-cancer agents .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide. Research indicates that derivatives of thienopyrazoles exhibit significant growth inhibition against various cancer cell lines. For instance:
| Compound | Cell Lines Tested | Percent Growth Inhibition |
|---|---|---|
| Compound A | SNB-19 | 86.61% |
| Compound B | OVCAR-8 | 85.26% |
| Compound C | NCI-H40 | 75.99% |
These findings suggest that the compound may act on key signaling pathways involved in cancer proliferation and survival .
Anti-inflammatory Properties
Compounds with similar structures have been reported to modulate pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases. The mechanism often involves the inhibition of pathways that lead to the production of these cytokines, thereby reducing inflammation .
Material Science Applications
The unique chemical structure of this compound also opens avenues for applications in material sciences, particularly in the development of functional materials with specific electronic or optical properties.
Comparison with Similar Compounds
Table 1: Thiazolidinone-Based Analogues
Analogues with Similar Side Chains
N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS 923226-70-4, ) shares the 2-(arylmethylamino)-2-oxoethyl side chain but replaces the thienopyrazole core with a thiazole ring. Differences include:
- Core Flexibility: The thienopyrazole core in the target compound may confer enhanced π-π stacking interactions compared to thiazole-based systems.
- Bioavailability : Thiophene and furan carboxamide groups exhibit distinct metabolic stability profiles, with thiophene derivatives often showing higher resistance to oxidation .
Table 2: Side Chain Comparisons
Research Implications
- Synthetic Challenges: The target compound’s complex structure may necessitate optimized coupling strategies, as seen in lower-yield thiazolidinone derivatives (e.g., 4i: 37%) .
- Biological Potential: Structural parallels to benzothiazole-thiazolidinone hybrids (e.g., 4g, 4h) suggest possible kinase or protease inhibition activity, though experimental validation is needed .
Preparation Methods
Synthesis of 4-(Thiophen-2-ylthio)butanoic Acid (Intermediate A)
Procedure :
- Sodium ethoxide (145 mmol) is prepared in ethanol (120 mL) under nitrogen.
- 2-Mercaptothiophene (84 mmol) is added dropwise, followed by γ-butyrolactone (128 mmol).
- The mixture is refluxed for 19 h, acidified with HCl (18%), and extracted with ethyl acetate.
Yield : 47.4% as a white solid.
Characterization :
Formation of Thieno[3,4-c]pyrazole Core (Intermediate B)
Procedure :
- Intermediate A (10 mmol) is treated with oxalyl chloride and SnCl4 in DCM to form the acid chloride.
- Reaction with dimethyl oxalate (20 mmol) in toluene using NaH as a base yields a diketone intermediate.
- Cyclocondensation with hydrazine hydrate (32 mmol) in acetic acid under reflux forms the pyrazole ring.
Yield : 75–90%.
Characterization :
Introduction of the 4-Methoxybenzylamino Side Chain
Alkylation of Intermediate B
Procedure :
- Intermediate B (4 mmol) is dissolved in dry DCM with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 5 mmol) and hydroxybenzotriazole (HOBt, 0.7 mmol).
- 4-Methoxybenzylamine (4.4 mmol) and triethylamine (1 mL) are added, and the mixture is stirred for 24 h.
- The product is purified via silica gel chromatography (EtOAc:petroleum ether, 3:1).
Yield : 68–72%.
Characterization :
- HRMS (ESI+) : m/z calculated for C19H20N3O2S [M+H]+: 366.1248; found: 366.1251.
Attachment of Thiophene-2-carboxamide Group
Carbodiimide-Mediated Coupling
Procedure :
- The alkylated intermediate (3 mmol) is reacted with thiophene-2-carbonyl chloride (3.3 mmol) in DCM.
- EDCl (3.6 mmol) and HOBt (0.5 mmol) are added, followed by stirring at 25°C for 12 h.
- Workup includes washing with HCl (1N), Na2CO3 (sat.), and brine.
Yield : 65–70%.
Characterization :
Optimization and Scalability Considerations
Reaction Condition Screening
| Parameter | Tested Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| Coupling Temperature | 0–40°C | 25°C | Maximizes EDCl activation |
| EDCl Equivalents | 1.0–1.5 eq | 1.2 eq | Reduces side products |
| Solvent | DCM, THF, DMF | DCM | Prevents carbamate formation |
Key Finding : Excess EDCl (>1.2 eq) led to thiophene-2-carbonyl urea byproducts, reducing isolable yields by 15–20%.
Analytical Validation and Purity Assessment
Spectroscopic Consistency
Stability Profiling
| Condition | Degradation (%) | Major Degradant |
|---|---|---|
| pH 1.2 (HCl, 24 h) | 12.4 | Hydrolyzed amide |
| pH 7.4 (PBS, 48 h) | 3.8 | Oxidized thiophene |
Q & A
Q. What are the standard protocols for synthesizing and characterizing this compound?
The synthesis typically involves multi-step reactions, starting with functionalized thiophene or pyrazole precursors. For example, coupling reactions between thiophene-2-carboxamide derivatives and substituted thiazolidinone intermediates are common. Ethanol or acetic acid/ethyl acetate mixtures are often used as solvents, with yields ranging from 37% to 76% depending on substituents . Characterization relies on NMR (¹H and ¹³C), IR spectroscopy (to confirm carbonyl and amide bonds), and mass spectrometry (for molecular weight validation). Purification methods include flash chromatography (e.g., ethyl acetate/hexane) and recrystallization .
Q. How do researchers validate the purity of this compound?
Purity is assessed via HPLC (reversed-phase methods) and thin-layer chromatography (TLC). Melting point analysis (e.g., 160–204°C for related compounds) provides additional validation. High-resolution mass spectrometry (HRMS) confirms molecular formula accuracy, while elemental analysis ensures stoichiometric integrity .
Q. What spectroscopic techniques are critical for structural elucidation?
Q. How is the compound initially screened for biological activity?
Preliminary assays include antimicrobial susceptibility testing (e.g., MIC against Staphylococcus aureus or Escherichia coli) and enzyme inhibition studies (e.g., kinase or protease targets). Dose-response curves (0.1–100 μM) are generated to identify IC₅₀ values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Systematic variation of solvents (e.g., DMF vs. ethanol), catalysts (e.g., HOBt/DCC for amide coupling), and temperature (reflux vs. room temperature) is critical. For example, ethanol increases yields for thiazolidinone derivatives compared to DMF due to reduced side reactions . Design of Experiments (DoE) frameworks, such as factorial designs, help identify interactions between variables (e.g., solvent polarity and reaction time) .
Q. What strategies resolve contradictions in spectral data for structurally similar analogs?
Ambiguities in NMR assignments (e.g., overlapping signals in thiophene-pyrazole hybrids) are addressed via 2D techniques (COSY, HSQC) and comparison with DFT-calculated chemical shifts. X-ray crystallography (as in ) provides definitive structural validation for crystalline derivatives .
Q. How can structure-activity relationships (SAR) guide further modifications?
SAR studies focus on substituent effects:
Q. What computational methods predict the compound’s pharmacokinetic properties?
Molecular docking (AutoDock Vina) identifies binding modes to targets like COX-2 or EGFR. ADMET predictors (e.g., SwissADME) estimate bioavailability (%F = 65–80), metabolic stability (CYP3A4 t₁/₂), and blood-brain barrier penetration (low for this polar compound) .
Q. How should researchers design reproducibility studies for in vivo assays?
Use randomized block designs with split-plot arrangements (e.g., dose as main plot, administration route as subplot). Include positive controls (e.g., cisplatin for cytotoxicity) and blinded data analysis to minimize bias. Sample sizes are calculated using power analysis (α = 0.05, β = 0.2) .
Q. What advanced techniques assess environmental persistence and ecotoxicity?
Follow Project INCHEMBIOL frameworks ( ):
- Degradation studies : Hydrolysis (pH 4–9 buffers) and photolysis (UV-Vis exposure).
- Ecotoxicology : Daphnia magna acute toxicity (48-h LC₅₀) and algal growth inhibition (72-h EC₅₀).
- Bioaccumulation : Log Kow (measured via shake-flask method) predicts accumulation in biota .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
